

Confirming SR8278 Target Engagement In Vitro: A Comparative Guide

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Compound of Interest

Compound Name: SR8278

Cat. No.: B610980

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For researchers, scientists, and drug development professionals, establishing robust target engagement is a critical step in the validation of novel chemical probes and potential therapeutics. This guide provides a comparative analysis of in vitro methods to confirm the target engagement of **SR8278**, a known antagonist of the nuclear receptor REV-ERB α . We present a side-by-side comparison with other REV-ERB α modulators, supported by experimental data, detailed protocols, and visual workflows to facilitate experimental design and data interpretation.

SR8278 is a potent and specific antagonist of REV-ERB α , a key regulator of the circadian clock and metabolism.^[1] It competitively inhibits the transcriptional repression activity of REV-ERB α .^[1] Understanding its interaction with REV-ERB α is crucial for its use as a chemical tool and for the development of related therapeutics. This guide compares **SR8278** with a REV-ERB α agonist, GSK4112, another agonist, SR9009, and an inverse agonist, GSK1362, to provide a comprehensive overview of in vitro target engagement strategies.

Comparative Efficacy of REV-ERB α Modulators

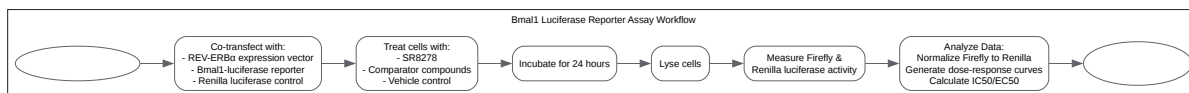
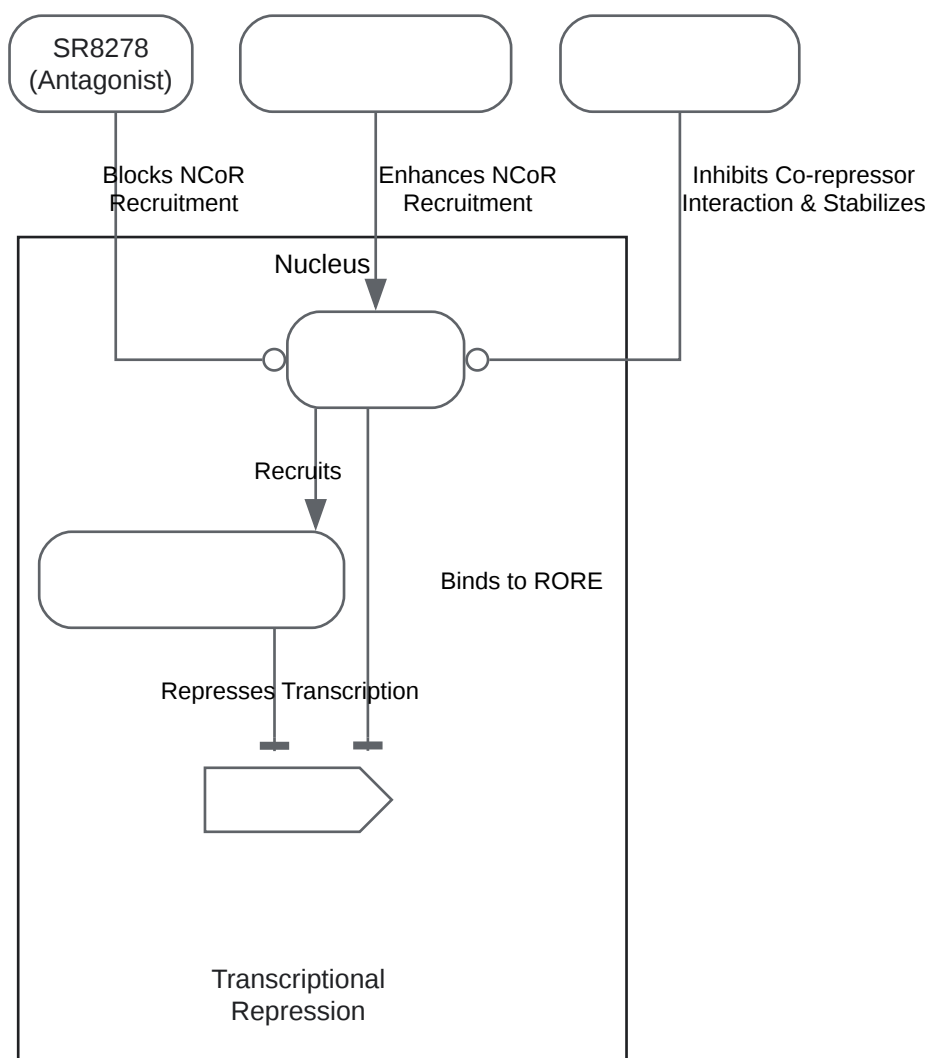
The in vitro potency of **SR8278** and its comparators is typically assessed using cell-based reporter assays that measure the transcriptional activity of REV-ERB α on the promoter of a target gene, such as Bmal1. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for these compounds in such assays.

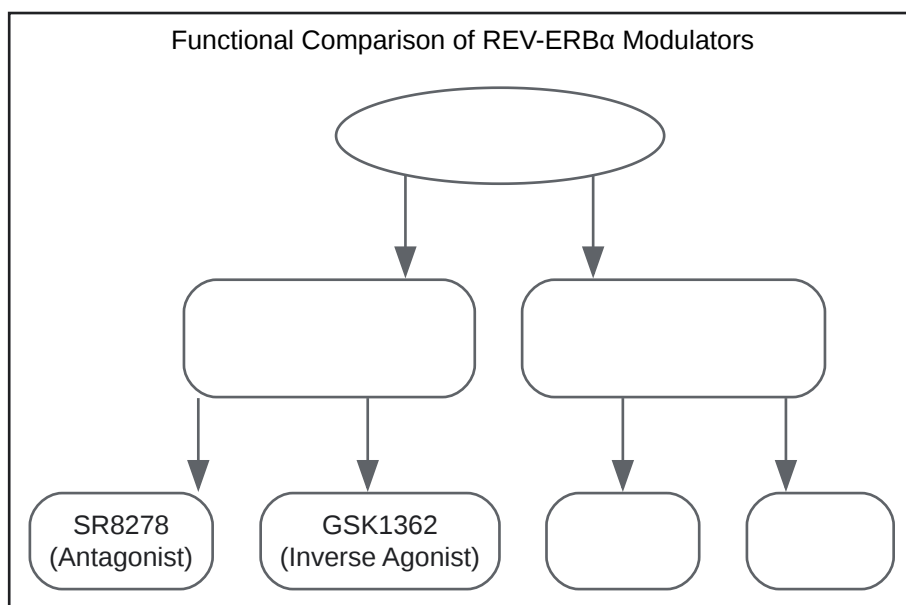
Compound	Target	Mechanism of Action	Assay Type	IC50 / EC50 (nM)	Reference(s)
SR8278	REV-ERB α	Antagonist	Bmal1 Luciferase Reporter Assay	350	[1]
REV-ERB α	Antagonist	REV-ERB α Transcriptional Repression Assay	470	[2]	
GSK4112	REV-ERB α	Agonist	Bmal1 Luciferase Reporter Assay	2300	[1]
REV-ERB α	Agonist	REV-ERB α Agonist Assay	400	[3]	
SR9009	REV-ERB α/β	Agonist	Bmal1 Luciferase Reporter Assay	710	[3][4]
REV-ERB α	Agonist	Gal4-REV-ERB α Luciferase Reporter Assay	670	[4][5][6]	
REV-ERB β	Agonist	Gal4-REV-ERB β Luciferase Reporter Assay	800	[4][5][6]	
GSK1362	REV-ERB α	Inverse Agonist	Bmal1 Luciferase	Not explicitly stated, but	[7][8]

Reporter	shown to
Assay	dose-
	dependently
	increase
	transcription

Signaling Pathways and Mechanisms

The distinct mechanisms of **SR8278** and its comparators in modulating REV-ERB α activity are crucial for interpreting experimental outcomes.





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